7-Iodopyrazolo[1,5-a]pyridine
Overview
Description
7-Iodopyrazolo[1,5-a]pyridine is a chemical compound with the linear formula C7H5IN2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 7-Iodopyrazolo[1,5-a]pyridine is represented by the linear formula C7H5IN2 . More detailed structural information was not found in the search results.Physical And Chemical Properties Analysis
7-Iodopyrazolo[1,5-a]pyridine is a light yellow solid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
7-Iodopyrazolo[1,5-a]pyridine and its derivatives are used in various synthetic processes. For example, Wu et al. (2012) demonstrated the use of gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles to synthesize pyrazolo[1,5-a]pyridines and 6-iodopyrazolo[1,5-a]pyridines, which were further converted to other compounds like 6-arylpyrazolo[1,5-a]pyridines via Suzuki-Miyaura coupling reaction (Wu et al., 2012). Similarly, Hsiao et al. (2022) synthesized 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a palladium-catalyzed cross-dehydrogenative coupling process, highlighting the compound's role in the development of organic luminescent materials (Hsiao et al., 2022).
Pharmaceutical and Biological Applications
Some derivatives of 7-Iodopyrazolo[1,5-a]pyridine have shown potential in pharmaceutical applications. Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent hepatitis C virus inhibitor, indicating the compound's importance in antiviral research (Hwang et al., 2012). Additionally, Chen et al. (2004) designed a series of corticotropin-releasing factor receptor antagonists based on the pyrazolo[1,5-a]pyrimidine scaffold, showcasing the structure's relevance in developing treatments for conditions like major depression (Chen et al., 2004).
Material Science and Luminescence
The pyrazolo[1,5-a]pyridine framework is also significant in material science, especially in creating luminescent materials. For instance, Hsiao and Chu (2021) explored novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission enhancement properties, contributing to the field of organic luminescent materials (Hsiao & Chu, 2021).
Corrosion Inhibition
In the field of industrial chemistry, derivatives of 7-Iodopyrazolo[1,5-a]pyridine have been used as corrosion inhibitors. Mahgoub et al. (2010) discussed using heterocyclic compounds like pyrazolo[1,5-c]pyrimidine derivatives as inhibitors for carbon steel in cooling water systems, demonstrating the compound's utility in reducing corrosion in industrial settings (Mahgoub et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-iodopyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-5-9-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJZQILUQKLMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460950 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodopyrazolo[1,5-a]pyridine | |
CAS RN |
319432-22-9 | |
Record name | 7-Iodopyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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